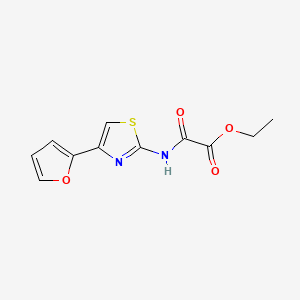
7-Chloro-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a chloro substituent at the 7th position and a methoxyphenyl group at the 3rd position, which may contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
One-Pot Intermolecular Annulation Reaction
-
Visible Light-Induced Condensation Cyclization
Industrial Production Methods
Industrial production methods for quinazolinones, including 7-Chloro-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione, often involve scalable and cost-effective synthetic routes. These methods prioritize high yields, minimal waste, and the use of environmentally friendly reagents.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
- Quinazolinones can undergo oxidation reactions to form various oxidized derivatives.
Reagents: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
-
Reduction
- Reduction reactions can convert quinazolinones to their corresponding dihydroquinazolinones.
Reagents: Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
-
Substitution
- Substitution reactions can introduce different substituents at various positions on the quinazolinone ring.
Reagents: Halogenating agents, alkylating agents, and nucleophiles are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce dihydroquinazolinones.
Wissenschaftliche Forschungsanwendungen
-
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential as a catalyst in organic reactions.
-
Biology
- Exhibits antimicrobial and antifungal properties.
- Potential use as a probe in biological assays to study enzyme interactions.
-
Medicine
- Explored for its antitumor and anticonvulsant activities.
- Potential therapeutic agent for treating various diseases, including cancer and epilepsy .
-
Industry
- Used in the development of new materials with specific properties.
- Potential applications in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 7-Chloro-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- Enzymes: The compound may inhibit or activate certain enzymes, affecting their catalytic activity.
- Receptors: It may bind to specific receptors, modulating their signaling pathways.
-
Pathways Involved
- Apoptosis: The compound may induce apoptosis in cancer cells by activating pro-apoptotic pathways.
- Inflammation: It may exert anti-inflammatory effects by inhibiting key inflammatory mediators .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
-
Quinazolin-4(3H)-one
- Lacks the chloro and methoxyphenyl substituents.
- Exhibits similar biological activities but with different potency and selectivity.
-
2-Phenylquinazolin-4(3H)-one
- Features a phenyl group at the 2nd position instead of a methoxyphenyl group at the 3rd position.
- Shows distinct chemical reactivity and biological properties.
-
3-Phenyl-2H-1,2,4-benzothiadiazine-1,1-dioxide
- Contains a benzothiadiazine ring instead of a quinazolinone ring.
- Possesses unique pharmacological activities and applications .
Uniqueness
7-Chloro-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione stands out due to its specific substituents, which confer unique chemical and biological properties. These substituents may enhance its potency, selectivity, and overall effectiveness in various applications.
Eigenschaften
CAS-Nummer |
61680-18-0 |
|---|---|
Molekularformel |
C15H11ClN2O3 |
Molekulargewicht |
302.71 g/mol |
IUPAC-Name |
7-chloro-3-(4-methoxyphenyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C15H11ClN2O3/c1-21-11-5-3-10(4-6-11)18-14(19)12-7-2-9(16)8-13(12)17-15(18)20/h2-8H,1H3,(H,17,20) |
InChI-Schlüssel |
PBOLHGYAUHQYNK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)Cl)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


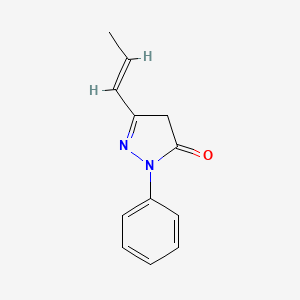


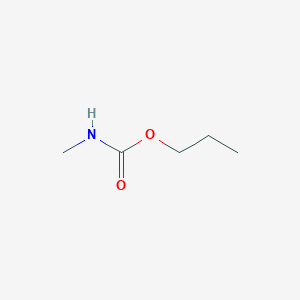
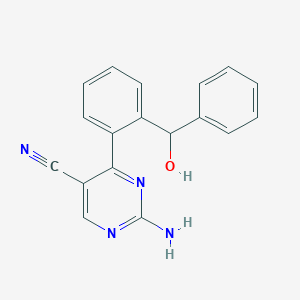
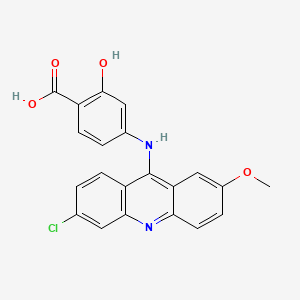

![N-(Cyclohexylmethyl)-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12913076.png)
![2,6-Diamino-5-[6-(1,3-benzoxazol-2-yl)-6-oxohexyl]pyrimidin-4(1H)-one](/img/structure/B12913084.png)




